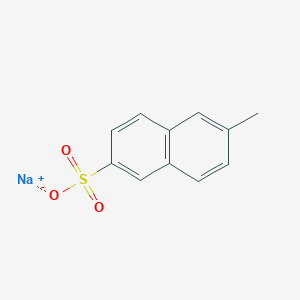
Sodium menasylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium menasylate is an organic compound with the molecular formula C11H9NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl group attached to the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium menasylate can be synthesized through the sulfonation of 6-methylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The reaction typically involves heating 6-methylnaphthalene with concentrated sulfuric acid to introduce the sulfonic acid group. The resulting sulfonic acid is then neutralized with a sodium base to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 6-methylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide or sodium carbonate, and the product is isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Sodium menasylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidation of this compound can yield sulfonic acid derivatives with additional functional groups.
Reduction: Reduction reactions typically produce sulfonate salts.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Sodium menasylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is widely used in the production of surfactants, dispersants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium menasylate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound can also participate in various chemical reactions, altering the properties of the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthalenesulfonic acid sodium salt: Similar in structure but with a hydroxyl group instead of a methyl group.
2-Naphthalenesulfonic acid sodium salt: Lacks the methyl group present in Sodium menasylate.
2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt: A polymeric form with different properties and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific industrial and research applications.
Properties
CAS No. |
13035-04-6 |
|---|---|
Molecular Formula |
C11H9NaO3S |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
sodium;6-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
WCUGDZILGGPIEZ-UHFFFAOYSA-M |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
13035-04-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















